Cas no 85465-50-5 (2-fluoro-1-(3-methoxyphenyl)ethan-1-one)
2-fluoro-1-(3-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-fluoro-1-(3-methoxyphenyl)-
- Ethanone, 2-fluoro-1-(3-methoxyphenyl)- (9CI)
- 2-fluoro-1-(3-methoxyphenyl)ethan-1-one
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- Inchi: 1S/C9H9FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3
- InChI Key: APIXJJJKZGSCON-UHFFFAOYSA-N
- SMILES: FCC(C1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 168.05865769g/mol
- Monoisotopic Mass: 168.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3Ų
2-fluoro-1-(3-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH78964-50mg |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 50mg |
$286.00 | 2024-04-19 | |
| A2B Chem LLC | AH78964-100mg |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 100mg |
$409.00 | 2024-04-19 | |
| A2B Chem LLC | AH78964-250mg |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 250mg |
$571.00 | 2024-04-19 | |
| A2B Chem LLC | AH78964-500mg |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 500mg |
$881.00 | 2024-04-19 | |
| A2B Chem LLC | AH78964-1g |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 1g |
$1119.00 | 2024-04-19 | |
| A2B Chem LLC | AH78964-2.5g |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 2.5g |
$2155.00 | 2024-04-19 | |
| A2B Chem LLC | AH78964-5g |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 5g |
$3173.00 | 2024-04-19 | |
| A2B Chem LLC | AH78964-10g |
2-Fluoro-1-(3-methoxyphenyl)ethanone |
85465-50-5 | 95% | 10g |
$4689.00 | 2024-04-19 | |
| Enamine | EN300-1620643-0.05g |
2-fluoro-1-(3-methoxyphenyl)ethan-1-one |
85465-50-5 | 95% | 0.05g |
$238.0 | 2023-06-04 | |
| Enamine | EN300-1620643-0.1g |
2-fluoro-1-(3-methoxyphenyl)ethan-1-one |
85465-50-5 | 95% | 0.1g |
$355.0 | 2023-06-04 |
2-fluoro-1-(3-methoxyphenyl)ethan-1-one Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-fluoro-1-(3-methoxyphenyl)ethan-1-one
Recent Advances in the Study of 2-fluoro-1-(3-methoxyphenyl)ethan-1-one (CAS: 85465-50-5): A Comprehensive Research Brief
The compound 2-fluoro-1-(3-methoxyphenyl)ethan-1-one (CAS: 85465-50-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic ketone derivative, characterized by its fluoro and methoxy substituents, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry explored the optimized synthetic routes for 2-fluoro-1-(3-methoxyphenyl)ethan-1-one, highlighting improved yields through palladium-catalyzed cross-coupling reactions. The research team reported a 78% yield using Buchwald-Hartwig amination conditions, with excellent purity (>98%) as confirmed by HPLC and NMR analysis. These advancements in synthesis methodology have made the compound more accessible for further pharmacological evaluation.
In terms of biological activity, recent investigations have revealed that 2-fluoro-1-(3-methoxyphenyl)ethan-1-one exhibits notable inhibitory effects on several kinase targets. A 2024 preclinical study demonstrated its potent inhibition of JAK3 kinase (IC50 = 42 nM) with good selectivity over other JAK family members. This finding suggests potential applications in autoimmune diseases and inflammatory conditions, though further optimization of the scaffold may be required to improve pharmacokinetic properties.
The compound's metabolic stability has been evaluated in recent ADME studies, showing moderate hepatic clearance in human microsome assays (Clint = 23 mL/min/kg). Researchers have identified the methoxy group as a key structural feature influencing both metabolic stability and target binding affinity. Several research groups are currently exploring structural analogs to enhance these properties while maintaining the core pharmacophore.
Emerging computational studies utilizing molecular docking and dynamics simulations have provided insights into the binding modes of 2-fluoro-1-(3-methoxyphenyl)ethan-1-one with various biological targets. These in silico approaches, combined with experimental data, are facilitating the rational design of more potent and selective derivatives for specific therapeutic applications.
From a safety perspective, recent toxicological assessments indicate that the compound shows acceptable cytotoxicity profiles in preliminary studies (CC50 > 50 μM in HEK293 cells). However, researchers caution that comprehensive safety evaluations will be necessary before clinical translation, particularly regarding potential off-target effects that may emerge at higher concentrations.
The pharmaceutical industry has shown growing interest in this chemical scaffold, with several patents filed in 2023-2024 covering its use in various therapeutic areas. Notably, one application describes its incorporation as a key intermediate in the synthesis of novel antipsychotic candidates, highlighting the versatility of this structure in drug development pipelines.
Future research directions are likely to focus on structure-activity relationship studies to optimize both potency and drug-like properties. The current body of research positions 2-fluoro-1-(3-methoxyphenyl)ethan-1-one as a promising lead compound warranting further investigation across multiple therapeutic areas.
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